



The Biological Activity of 1-[4-(4-Pyridinyl)phenyl]-ethanone: A Technical Overview

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Compound of Interest

Compound Name: 1-[4-(4-Pyridinyl)phenyl]-ethanone

Cat. No.: B2460363

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Abstract

1-[4-(4-Pyridinyl)phenyl]-ethanone, a heterocyclic ketone, presents a scaffold of significant interest within medicinal chemistry. Its structural composition, featuring both a pyridine ring and a phenyl-ethanone moiety, suggests a potential for diverse biological activities. While comprehensive biological data for this specific compound remains limited in publicly accessible literature, this technical guide aims to provide an in-depth overview of its chemical properties, potential therapeutic relevance based on structurally related compounds, and future research directions. This document summarizes the available information and highlights the untapped potential of **1-[4-(4-Pyridinyl)phenyl]-ethanone** as a subject for further biological investigation.

Introduction

1-[4-(4-Pyridinyl)phenyl]-ethanone (CAS No. 70581-00-9) is an organic compound characterized by a pyridine ring linked to a phenyl-ethanone group.[1] The pyridine nucleus is a well-established pharmacophore, integral to the structure of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other molecular interactions.[2] Similarly, the phenyl-ethanone framework is a common feature in a variety of biologically active molecules. The combination of these two motifs in **1-[4-(4-Pyridinyl)phenyl]-ethanone** suggests its



potential as a versatile scaffold for the development of novel therapeutic agents. This guide provides a consolidated view of the current knowledge surrounding this compound.

Chemical Properties

A summary of the key chemical properties of **1-[4-(4-Pyridinyl)phenyl]-ethanone** is presented in Table 1.

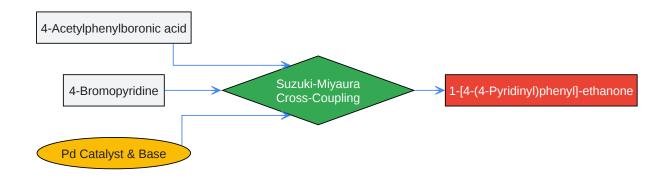
Property	Value	Reference
CAS Number	70581-00-9	[3]
Molecular Formula	C13H11NO	[3]
Molecular Weight	197.23 g/mol	[3]
Synonyms	4-(4-Acetylphenyl)pyridine, 4'- (4-Pyridyl)acetophenone	[1]

Synthesis

The synthesis of **1-[4-(4-Pyridinyl)phenyl]-ethanone** is achievable through various established organic chemistry reactions. One common approach involves the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl compounds. This typically involves the palladium-catalyzed reaction of a boronic acid derivative of one aromatic ring with a halide of the other.

Below is a generalized workflow for a potential synthetic route.





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Caption: Generalized workflow for the synthesis of 1-[4-(4-Pyridinyl)phenyl]-ethanone.

Potential Biological Activities and Future Directions

While specific biological activity data for **1-[4-(4-Pyridinyl)phenyl]-ethanone** is not extensively documented, the activities of structurally analogous compounds provide valuable insights into its potential therapeutic applications.

Kinase Inhibition

The pyridine and phenyl rings are common structural features in many kinase inhibitors. For instance, various pyridinyl-phenyl derivatives have been investigated as inhibitors of key signaling kinases such as p38 MAP kinase and Transforming growth factor-β-activated kinase 1 (TAK1), which are implicated in inflammatory diseases and cancer. The core structure of 1-[4-(4-Pyridinyl)phenyl]-ethanone makes it a candidate for screening against a panel of kinases to identify potential inhibitory activity.

Anti-inflammatory and Anticancer Potential

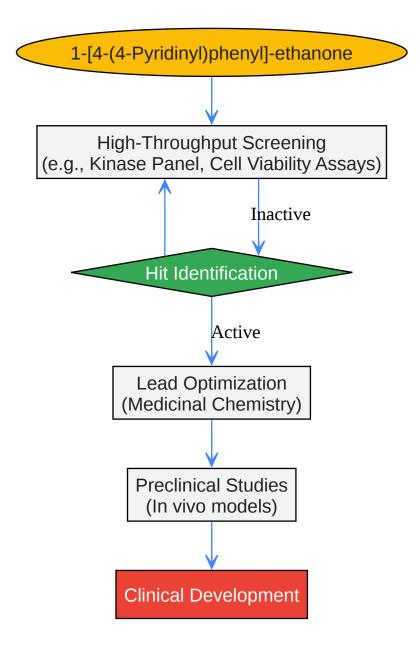
Given the role of kinases in inflammation and cancer, and the prevalence of the pyridinyl-phenyl scaffold in compounds with such activities, it is plausible that **1-[4-(4-Pyridinyl)phenyl]-ethanone** or its derivatives could exhibit anti-inflammatory or anticancer properties. Further research involving in vitro screening against relevant cell lines and inflammatory models is warranted.



Intermediate for Novel Drug Candidates

1-[4-(4-Pyridinyl)phenyl]-ethanone serves as a valuable chemical intermediate.[4] Its ketone functional group is amenable to a wide range of chemical modifications, allowing for the synthesis of a library of derivatives. These derivatives could be designed to optimize binding to specific biological targets, thereby serving as a starting point for drug discovery campaigns. For example, related structures are known intermediates in the synthesis of COX-2 inhibitors like Etoricoxib.[5][6]

The logical workflow for exploring the biological potential of this compound is outlined below.





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Caption: A logical workflow for the biological evaluation of **1-[4-(4-Pyridinyl)phenyl]-ethanone**.

Conclusion

1-[4-(4-Pyridinyl)phenyl]-ethanone is a readily accessible chemical entity with a structural framework that suggests a high potential for biological activity. While specific, quantitative data on its biological targets and mechanism of action are currently lacking in the public domain, its similarity to known bioactive molecules, particularly in the realms of kinase inhibition, anti-inflammatory, and anticancer research, marks it as a compound of interest for future investigation. The scientific community is encouraged to explore the therapeutic potential of this and related compounds to unlock new avenues for drug discovery and development. At present, a more detailed technical guide with extensive quantitative data and experimental protocols cannot be compiled due to the absence of such information in published literature.

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